REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[CH:7]=1)([F:5])[F:4].[N-:13]=[N+:14]=[N-:15].[Na+]>CS(C)=O>[N:13]([CH2:2][C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[CH:7]=1)([F:5])[F:4])=[N+:14]=[N-:15] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
After being stirred at 110° C. for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
upon heating
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (300 mL) and H2O (200 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O (200 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvents were removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (EtOAc/hexanes, 1:9)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC(F)(F)C1=CC(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |